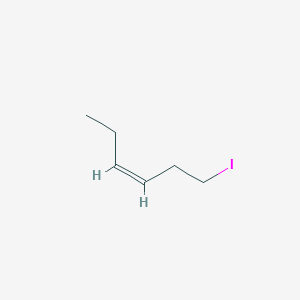
(Z)-1-iodohex-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1-iodohex-3-ene is an organic compound characterized by the presence of an iodine atom attached to the first carbon of a hexene chain, with a double bond between the third and fourth carbons in the Z (cis) configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Z)-1-iodohex-3-ene can be synthesized through several methods. One common approach involves the hydroiodination of hex-3-yne. This reaction typically requires the presence of a catalyst, such as palladium or platinum, and is conducted under mild conditions to ensure the selective formation of the Z-isomer.
Another method involves the halogenation of hex-3-ene using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. This reaction is usually carried out in an organic solvent like dichloromethane or chloroform, and the reaction temperature is maintained at around room temperature to prevent the formation of side products.
Industrial Production Methods
In an industrial setting, this compound can be produced using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of flow reactors also minimizes the risk of side reactions and improves the overall efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-1-iodohex-3-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different functionalized hexenes.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles, resulting in the formation of dihaloalkanes or haloalkanes.
Oxidation Reactions: The compound can be oxidized to form epoxides or diols, depending on the oxidizing agent and reaction conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and primary or secondary amines. These reactions are typically carried out in polar solvents like water or alcohols.
Addition Reactions: Reagents such as bromine, chlorine, and hydrogen bromide are commonly used. These reactions are often performed in non-polar solvents like carbon tetrachloride or hexane.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide are used, and the reactions are usually conducted in organic solvents like dichloromethane or acetone.
Major Products Formed
Substitution Reactions: Products include hex-3-en-1-ol, hex-3-en-1-amine, and hex-3-en-1-nitrile.
Addition Reactions: Products include 1,2-dibromohexane, 1-bromo-2-iodohexane, and 1-iodo-2-bromohexane.
Oxidation Reactions: Products include hex-3-ene-1,2-epoxide and hex-3-ene-1,2-diol.
Applications De Recherche Scientifique
Chemistry
(Z)-1-iodohex-3-ene is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural products. Its unique reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Biology and Medicine
In biological research, this compound is used as a probe to study the mechanisms of enzyme-catalyzed reactions and the interactions between biomolecules. Its ability to undergo selective reactions makes it a useful tool for labeling and tracking specific molecules in biological systems.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it an important intermediate in the manufacture of polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of (Z)-1-iodohex-3-ene depends on the specific reaction it undergoes. In substitution reactions, the iodine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In addition reactions, the double bond reacts with an electrophile, forming a carbocation intermediate that is subsequently attacked by a nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-1-iodohex-3-ene: The E-isomer of 1-iodohex-3-ene, which has the iodine atom and the double bond in the opposite configuration.
1-bromohex-3-ene: A similar compound with a bromine atom instead of iodine.
1-chlorohex-3-ene: A similar compound with a chlorine atom instead of iodine.
Uniqueness
(Z)-1-iodohex-3-ene is unique due to its Z-configuration, which imparts different reactivity and selectivity compared to its E-isomer. The presence of the iodine atom also makes it more reactive in substitution and addition reactions compared to its bromo and chloro analogs.
Propriétés
Formule moléculaire |
C6H11I |
|---|---|
Poids moléculaire |
210.06 g/mol |
Nom IUPAC |
(Z)-1-iodohex-3-ene |
InChI |
InChI=1S/C6H11I/c1-2-3-4-5-6-7/h3-4H,2,5-6H2,1H3/b4-3- |
Clé InChI |
PEZZEOHNSDWFOS-ARJAWSKDSA-N |
SMILES isomérique |
CC/C=C\CCI |
SMILES canonique |
CCC=CCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(6-Chloro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide](/img/structure/B15236608.png)
![5-O-benzyl 2-O-ethyl (2R,3aR,6aS)-1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B15236613.png)
![[(3R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxythiolan-3-yl] 2,4-dimethoxybenzoate](/img/structure/B15236618.png)
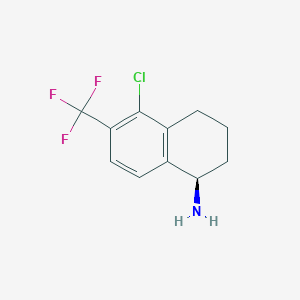
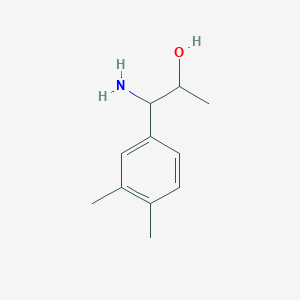
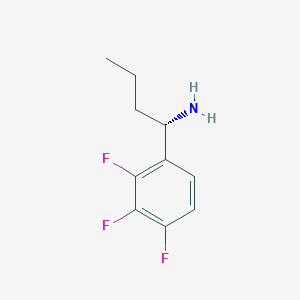
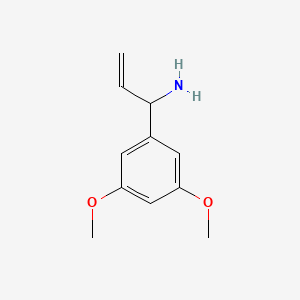


![Methyl (R)-1'-(3-methoxypropyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B15236659.png)
![3-(6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-YL)prop-2-YN-1-OL](/img/structure/B15236672.png)
![(1R,2S)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15236674.png)


